molecular formula C7H7BrFNO B2681480 (2-Amino-3-bromo-5-fluorophenyl)methanol CAS No. 55414-45-4

(2-Amino-3-bromo-5-fluorophenyl)methanol

Cat. No. B2681480
CAS RN: 55414-45-4
M. Wt: 220.041
InChI Key: HDKIYKOIAJDNGV-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorophenyl)methanol (2AB5F) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. 2AB5F has been found to possess interesting biochemical and physiological effects that make it a promising compound in various research areas.

Scientific Research Applications

Fluorinated Pyridine Synthesis

(2-Amino-3-bromo-5-fluorophenyl)methanol: serves as a valuable precursor for synthesizing fluorinated pyridines. Fluoropyridines exhibit unique physical, chemical, and biological properties due to the strong electron-withdrawing effect of fluorine substituents. Researchers have employed this compound in the following ways:

Organophosphorus Nerve-Agent Poisoning Treatment

2-Amino-3-bromo-5-fluorophenyl)methanol has been explored for its potential in treating organophosphorus nerve-agent poisoning. Specifically, it serves as a precursor for synthesizing fluorine-containing pyridine aldoximes, which may counteract the toxic effects of nerve agents .

Indole Derivatives

While not directly related to pyridine synthesis, it’s worth noting that indole derivatives—such as indole-3-acetic acid—are of wide interest due to their diverse biological and clinical applications. These compounds play essential roles in plant hormones and exhibit pharmacological activities .

Thiazole Derivatives

The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves using (2-Amino-3-bromo-5-fluorophenyl)methanol as a starting material. This compound contributes to the construction of thiazole derivatives with potential biological activity .

Herbicides and Insecticides

Fluorine-containing substituents are commonly incorporated into lead structures for developing agricultural products. While not directly involving this compound, the broader field of fluorine-modified aromatic rings has led to commercialized herbicides and insecticides .

Medicinal Chemistry

Although not extensively studied, fluorinated compounds have gained attention in medicinal chemistry. Approximately 10% of pharmaceuticals currently in use contain fluorine atoms. Researchers continue to explore the benefits of fluorine substitution in drug design .

properties

IUPAC Name

(2-amino-3-bromo-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKIYKOIAJDNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-bromo-5-fluorophenyl)methanol

Synthesis routes and methods

Procedure details

To a 0.5M suspension of 2-amino-3-bromo-5-fluorobenzoic acid in THF in an ice bath was slowly added borane (1.0M/THF, 3 eq). The reaction mixture was stirred at ambient temperature for 24 h. The mixture was recooled to 0° C. and quenched with methanol and concentrated to remove solvent. The residue was taken into ethyl acetate and organic phase was washed with water, saturated sodium bicarbonate, brine, dried over sodium sulfate and concentrated to give yellow solid in 90% yield. ES/MS m/z 220/222 (MH+).
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